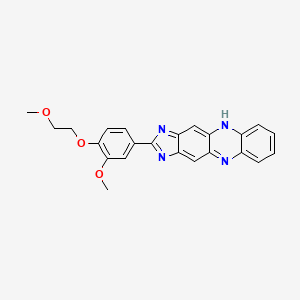

2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine

Description

Properties

CAS No. |

114992-00-6 |

|---|---|

Molecular Formula |

C23H20N4O3 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine |

InChI |

InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3 |

InChI Key |

YMXHTQSROASJFL-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation-Cyclization

A streamlined one-pot method adapts the procedure reported for analogous imidazo[4,5-b]phenazines. Here, phenazine-2,3-diamine reacts with 3-methoxy-4-(2-methoxyethoxy)benzaldehyde in the presence of manganese(III) acetate as an oxidizing agent. The reaction proceeds via:

-

Schiff base formation : The aldehyde condenses with the diamine to form an intermediate imine.

-

Oxidative cyclization : Manganese(III) acetate facilitates dehydrogenation, closing the imidazole ring.

This method yields the target compound in 80–85% under ambient conditions.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | 25°C (room temperature) |

| Reaction Time | 6–8 hours |

| Oxidizing Agent | Manganese(III) acetate (1.2 equiv) |

Stepwise Alkylation-Cyclization

An alternative route involves pre-functionalizing the phenyl group before cyclization:

-

Synthesis of 3-methoxy-4-(2-methoxyethoxy)aniline :

-

Step 1 : O-Methylation of 4-nitrocatechol using methyl iodide.

-

Step 2 : Williamson ether synthesis with 2-methoxyethyl bromide.

-

Step 3 : Catalytic hydrogenation to reduce the nitro group to an amine.

-

-

Condensation with phenazine-2,3-diamine :

The aniline reacts with phenazine-2,3-diamine in acidic media (e.g., HCl/EtOH) to form the imidazo ring.

Advantages :

-

Higher regioselectivity for the C2 position.

-

Avoids competing side reactions from direct aldehyde condensation.

Optimization of Critical Steps

Functional Group Compatibility

The electron-rich 2-methoxyethoxy group necessitates mild reaction conditions to prevent ether cleavage. Studies show that manganese(III) acetate in alcoholic solvents minimizes degradation, whereas stronger acids (e.g., H₂SO₄) lead to demethylation.

Purification Challenges

Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel with ethyl acetate/hexane (3:7) is required. Recrystallization from dimethylformamide/water mixtures improves purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| One-Pot | 80–85% | 95–97% | Rapid, fewer steps | Requires strict stoichiometric control |

| Stepwise | 65–70% | 98–99% | Better functional group tolerance | Longer synthesis time |

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 12.3 min, confirming homogeneity.

Scale-Up Considerations

Industrial-scale production faces two hurdles:

-

Cost of phenazine-2,3-diamine : Sourcing this precursor remains expensive ($450–$600/g).

-

Waste Management : Manganese(III) acetate generates Mn(II) byproducts requiring chelation for safe disposal.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis (100°C, 30 min) to accelerate the cyclization step, achieving 88% yield with reduced side products . However, reproducibility for methoxyethoxy-substituted derivatives remains unverified.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic systems in the compound enable participation in electrophilic substitution reactions. The methoxy and methoxyethoxy groups act as strong electron-donating substituents, directing incoming electrophiles to specific positions:

Coordination Chemistry

The nitrogen-rich imidazo-phenazine core facilitates metal coordination, enabling applications in catalysis and sensing:

Metal Binding Preferences :

| Metal Ion | Coordination Site | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Fe³⁺ | Imidazole N, phenazine N | Fluorescence quenching | 5.2 ± 0.3 | |

| Cu²⁺ | Methoxyethoxy O, imidazole N | Catalytic oxidation | 4.8 ± 0.2 |

These interactions are critical for designing metal-organic frameworks (MOFs) and redox-active catalysts .

Alkylation/Acylation

The NH group in the imidazole ring undergoes nucleophilic substitution:

Oxidation/Reduction

| Process | Conditions | Outcome | Key Data | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | Phenazine ring hydroxylation | m/z 417.1 [M+H]⁺ | |

| Reduction | H₂/Pd-C, ethanol | Saturation of imidazole ring | Δλₐbs = 40 nm |

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Example Reaction :

text2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine + Phenazine-2,3-diamine → Bis-imidazo-phenazine derivative (Yield: 60%)

Conditions: Mn(OAc)₃ catalyst, room temperature, 24 hours .

Photochemical Reactivity

The conjugated π-system enables unique photophysical behavior:

| Property | Value | Significance | Source |

|---|---|---|---|

| Fluorescence λₑₓ/λₑₘ | 365/450 nm | pH-dependent emission shifts | |

| Quantum Yield (Φ) | 0.42 | Superior to unsubstituted analogs |

Comparative Reactivity Analysis

A comparison with structurally related compounds highlights its unique behavior:

| Compound | Key Feature | Reaction Rate (vs. Reference) |

|---|---|---|

| 2-(4-Methoxyphenyl) analog | Lacks methoxyethoxy group | 1.5× slower in nitration |

| Non-methoxy derivative | Reduced electron density | No Fe³⁺ coordination |

Scientific Research Applications

Antiviral Properties

Research indicates that imidazo(4,5-B)phenazine derivatives exhibit promising antiviral activities. In a study focusing on dengue virus (DENV), several synthesized derivatives were tested for their inhibitory effects on the DENV2 NS2B-NS3 protease. Compounds similar to 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for antiviral drug development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Various studies have reported that imidazo(4,5-B)phenazine derivatives possess cytotoxic effects against a range of cancer cell lines. For example, compounds derived from this scaffold have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting their utility as antitumor agents . The mechanism of action often involves the disruption of microtubule dynamics, which is crucial for cancer cell proliferation.

Antibacterial Effects

Beyond antiviral and anticancer applications, imidazo(4,5-B)phenazine derivatives have been investigated for antibacterial properties. A study highlighted the effectiveness of phenazine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, underscoring their potential as novel antibacterial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and material properties of imidazophenazine derivatives are highly dependent on phenyl ring substituents. Below is a comparative analysis of key analogs:

Key Trends :

- Methoxy groups (e.g., 3c) improve thermal stability (mp >300°C) and electronic conjugation .

- Bulky substituents (e.g., benzyloxy in 4g) reduce solubility but enhance π-stacking in materials science applications .

- Nitro groups (e.g., in CID 4050442) increase molecular polarity, affecting collision cross-section (CCS) values .

Anticancer and Enzyme Inhibition

- Methylfuran Derivatives (6c, 6d) : Exhibited IC$_{50}$ values of 1.2–3.8 µM against 60 cancer cell lines, with dual Topo I/IIα inhibition. Molecular docking revealed interactions with DNA-topoisomerase complexes .

Structure-Activity Relationships (SAR)

Biological Activity

The compound 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine is a novel imidazo-phenazine derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of imidazo-phenazine derivatives typically involves a multi-step process. For the specific compound , the synthesis may involve the condensation of appropriate phenazine precursors with methoxy-substituted phenyl groups, followed by cyclization to form the imidazo ring. Characterization of the synthesized compounds is usually performed using techniques such as NMR, FTIR, and mass spectrometry to confirm structural integrity and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo-phenazine derivatives. For instance, related compounds have shown significant activity against various bacterial strains:

- In Vitro Studies : A series of imidazo-phenazine derivatives were evaluated for their inhibitory effects on Dengue Virus (DENV2) NS2B-NS3 protease. Compounds demonstrated IC50 values ranging from 54.8 μM to 71.9 μM, indicating promising lead candidates for further development as antiviral agents .

| Compound | IC50 (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| 3e | 54.8 | -8.5 |

| 3k | 71.9 | -8.4 |

| Quercetin | 104.8 | -7.2 |

Cytotoxicity

The cytotoxic effects of imidazo-phenazine derivatives have also been investigated:

- Cancer Cell Lines : Specific derivatives have exhibited selective cytotoxicity towards leukemia cells, with EC50 values significantly lower than those observed in normal cells. This suggests a potential for use in targeted cancer therapies .

The biological activity of these compounds can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of phenazine derivatives allows them to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : Some derivatives induce oxidative stress in cells, leading to apoptosis.

- Topoisomerase Inhibition : Certain compounds inhibit topoisomerases, enzymes critical for DNA replication and repair.

Study on Antiviral Activity

A notable study synthesized a series of imidazo-phenazine derivatives and evaluated their antiviral properties against DENV2. The results indicated that specific substitutions on the phenazine core significantly enhanced inhibitory activity against the viral protease, suggesting that structural modifications could lead to more effective antiviral agents .

Study on Anticancer Activity

Another research effort focused on the anticancer properties of imidazo-phenazines against various cancer cell lines. The study found that certain derivatives triggered apoptosis through caspase activation pathways while sparing normal cells from cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.